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molecular formula C6H4FNO2 B1295920 6-Fluoronicotinic acid CAS No. 403-45-2

6-Fluoronicotinic acid

Cat. No. B1295920
M. Wt: 141.1 g/mol
InChI Key: UJDLCTNVHJEBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05583148

Procedure details

A solution of the 2-fluoro-5-methylpyridine (30 g) in water (1.2 L) was stirred with a mechanical stirrer, potassium permanganate (100 g) was added in portions and the mixture heated to 100° C. When the characteristic purple color of the mixture faded to black, another portion of potassium permanganate (50 g) was added and the mixture was then stirred at 100° C. for 4.5 hours. The mixture was filtered hot, the filtrate was cooled and extracted with ether to remove unreacted starting material. The aqueous layer was neutralized to pH 7 with concentrated HCl and concentrated to a volume of 350 mL. The pH was lowered by addition of concentrated HCl to pH 4-2 at which point a large amount of precipitate appeared. The precipitate was filtered and the aqueous layer was extracted with ethyl acetate (500 mL). The organic layer was dried, evaporated, and the solids combined to give 2-fluoropyridine-5-carboxylic acid (17.1 g) as a colorless solid having a melting point of 275°-278° C.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[Mn]([O-])(=O)(=O)=[O:10].[K+].[OH2:15]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:15])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=NC=C(C=C1)C
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 100° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to remove unreacted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 350 mL
ADDITION
Type
ADDITION
Details
The pH was lowered by addition of concentrated HCl to pH 4-2 at which point a large amount of precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
FC1=NC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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